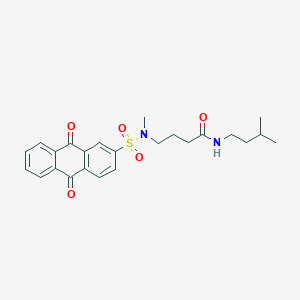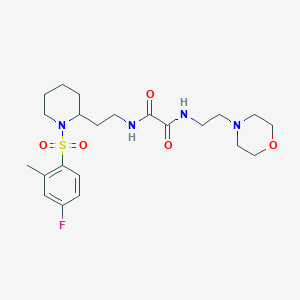![molecular formula C10H16N4O2 B2370829 tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1394659-73-4](/img/structure/B2370829.png)
tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of N-Boc piperazine . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .
Synthesis Analysis
The synthesis of such compounds often involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular formula of this compound is C10H16N4O2 . The InChI code is 1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
1. Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explores a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). The pyrimidine 6 position optimization, including analogs where tert-butyl was replaced with aromatic and secondary amine moieties, led to potent compounds exhibiting anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Asymmetric Mannich Reaction
Yang, Pan, and List (2009) reported the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction. This study highlights the use of carbamate compounds in the synthesis of chiral amino carbonyl compounds, emphasizing their significance in synthetic chemistry (Yang, Pan, & List, 2009).
3. Synthesis of Biologically Active Compounds
Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an important intermediate in the creation of biologically active compounds like omisertinib (AZD9291). This highlights the compound's role in facilitating the development of important pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
4. Crystallographic Studies
Baillargeon et al. (2017) conducted crystallographic studies on tert-butyl carbamate derivatives, illustrating the importance of such compounds in understanding molecular structures and interactions. Their work on isomorphous crystal structures emphasizes the role of tert-butyl carbamates in crystallography (Baillargeon et al., 2017).
5. Preparation and Reactions in Organic Synthesis
Studies on the preparation and reactions of tert-butyl carbamates, such as by Sakaitani and Ohfune (1990), demonstrate their versatility in organic synthesis. These compounds can undergo transformations into N-ester type compounds, highlighting their utility in chemical synthesis (Sakaitani & Ohfune, 1990).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to compounds known to exhibit a wide range of such activities . Additionally, further studies could explore the synthesis of new derivatives and their potential applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGTGDFZXQZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2370746.png)

![2-[(2-Hydroxyethyl)amino]propanenitrile](/img/structure/B2370748.png)
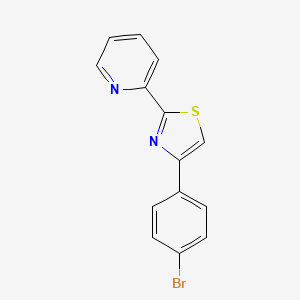


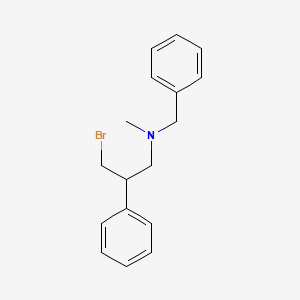
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)
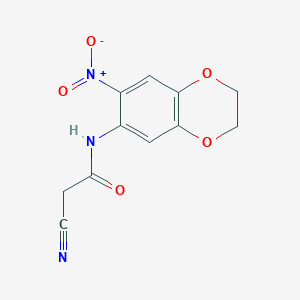

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)
